molecular formula C10H15NO3 B2930663 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol CAS No. 1394039-99-6

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

Cat. No. B2930663
CAS RN: 1394039-99-6
M. Wt: 197.234
InChI Key: RSRQLBAKFRYJDI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol, also known as FME, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

A study by Khumar, Ezhilarasi, and Prabha (2018) synthesized novel pyrazole derivatives from 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone. These compounds, derived from furan-2-yl and morpholin-3-yl ethan-1-ol skeletons, were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that these derivatives exhibited significant antimicrobial properties, highlighting their potential as bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol have been utilized in various chemical transformations. For instance, the synthesis of a D-ring isomer of galanthamine, involving radical-based Smiles rearrangement reactions, showcased the compound's role in the formation of complex molecular architectures (Lan, Jackson, Banwell, & Willis, 2014).

Material Science

In the field of material science, derivatives of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol have been explored for their potential applications. For example, the study on the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives illustrates the compound's utility in creating high-value chemical entities (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Photocatalysis and Organic Synthesis

Further, the compound and its derivatives have been implicated in photocatalytic applications and organic synthesis processes. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is a testament to its versatility in facilitating the generation of polyheterocyclic compounds under oxidant and transition-metal-free conditions (Zhang et al., 2017).

properties

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQLBAKFRYJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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